4-(3-Bromoprop-1-yn-1-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromoprop-1-yn-1-yl)phenyl acetate is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol . It is a derivative of phenyl acetate, where the phenyl group is substituted with a 3-bromoprop-1-yn-1-yl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoprop-1-yn-1-yl)phenyl acetate typically involves the reaction of phenyl acetate with 3-bromoprop-1-yne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where phenyl acetate is reacted with 3-bromoprop-1-yne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromoprop-1-yn-1-yl)phenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions to achieve oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl acetates depending on the nucleophile used.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
4-(3-Bromoprop-1-yn-1-yl)phenyl acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-(3-Bromoprop-1-yn-1-yl)phenyl acetate involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive molecules. The bromine atom in the compound can participate in substitution reactions, leading to the formation of new compounds with potential biological activities . The triple bond in the 3-bromoprop-1-yn-1-yl group can also undergo addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-phenylpropyne: Similar in structure but lacks the acetate group.
Phenylacetylene: Similar in structure but lacks the bromine atom and the acetate group.
4-Bromophenyl acetate: Similar in structure but lacks the propynyl group.
Uniqueness
4-(3-Bromoprop-1-yn-1-yl)phenyl acetate is unique due to the presence of both the bromine atom and the propynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
[4-(3-bromoprop-1-ynyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCOTLXBIUTZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C#CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.